rac Didemethyl Citalopram Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac Didemethyl Citalopram Hydrochloride is a metabolite of Citalopram . It has a molecular formula of C18H18ClFN2O and a molecular weight of 332.8 g/mol . It’s also known by other names such as 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile Hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 332.8 g/mol. It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds. Its exact mass and monoisotopic mass are 332.1091691 g/mol. It has a topological polar surface area of 59 Ų, a heavy atom count of 23, and a complexity of 426 .Scientific Research Applications
Pharmacodynamics and Pharmacokinetics
rac Didemethyl Citalopram Hydrochloride, a derivative of Citalopram, is primarily studied for its antidepressant properties through serotonin reuptake inhibition. Preliminary trials have shown that its short-term therapeutic efficacy surpasses placebo and mianserin, aligning with amitriptyline, maprotiline, and imipramine. Despite being considered a weaker antidepressant compared to clomipramine, it demonstrates better tolerability and minimal anticholinergic effects. Its pharmacokinetics, marked by a 33-hour elimination half-life, allows for once-daily administration. Extended treatment up to one year maintains symptomatic improvement, presenting a lower relapse rate compared to fluvoxamine, fluoxetine, or imipramine (Milne & Goa, 1991).
Metabolism and Drug Interaction
Citalopram's metabolism involves N-demethylation to N-desmethylcitalopram by CYP2C19 and CYP3A4, leading to the inactive metabolite di-desmethylcitalopram. The involvement of multiple CYP enzymes suggests a reduced likelihood of drug interaction inhibition. In vitro, citalopram shows no or very moderate inhibition of CYP enzymes, a trait confirmed in vivo. Studies with various drugs (e.g., clozapine, therophylline, warfarin) indicate negligible or minimal changes in pharmacokinetics, highlighting citalopram's safety margin and low clinical significance of potential concentration changes (Brøsen & Naranjo, 2001).
Enantiomer Effects
The antidepressant activity of Citalopram is attributed to its S-enantiomer, escitalopram, with the R-enantiomer possibly inhibiting the S-enantiomer's effects. Comparative studies between escitalopram and citalopram suggest that equivalent doses of the two, containing the same amount of the S-enantiomer, show better efficacy for escitalopram. This superiority might be due to the counteractive role of the R-enantiomer present in citalopram, offering a basis for pharmacological and clinical differences observed between the two (Sánchez et al., 2004).
Safety Overview
Citalopram, with over 30 million patients prescribed in more than 70 countries, showcases a highly selective serotonin reuptake inhibition profile. Clinical trials and literature indicate its safety for treating depression with a tolerability profile consistent with other SSRIs. Common adverse effects include nausea, somnolence, and dry mouth, mainly transient and of mild to moderate severity. Importantly, citalopram does not significantly affect heart rate, risk of suicide, overdose, seizure, or arrhythmia, affirming its safety for adult depression treatment including elderly and patients with mild to moderate renal and hepatic disease (Nemeroff, 2003).
Mechanism of Action
Target of Action
The primary target of rac Didemethyl Citalopram Hydrochloride, a metabolite of Citalopram , is the 5-hydroxytryptamine transporter (serotonin transporter) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation .
Mode of Action
This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron . This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Biochemical Pathways
The enhanced serotonergic activity resulting from the inhibition of serotonin reuptake can affect various biochemical pathways. For instance, it can lead to the downregulation of serotonin receptors, changes in the expression of certain genes, and alterations in neuronal plasticity . These changes can contribute to the antidepressant effects of the compound .
Pharmacokinetics
It is known that citalopram, the parent compound, is rapidly absorbed after oral administration, with a plasma half-life of approximately 35 hours . Approximately 12 to 23% of an oral dose of Citalopram is excreted as unchanged Citalopram in the urine, and approximately 10% is excreted in the feces .
Result of Action
The inhibition of serotonin reuptake by this compound leads to an increase in serotonin availability in the synaptic cleft. This increase can enhance mood regulation, potentially alleviating symptoms of depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the individual’s genetic makeup, such as polymorphisms in the genes encoding the serotonin transporter or serotonin receptors. Additionally, factors such as diet, lifestyle, and concomitant medications can influence the compound’s pharmacokinetics and overall efficacy .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
This interaction inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft . This biochemical reaction plays a crucial role in mood regulation .
Cellular Effects
Rac Didemethyl Citalopram Hydrochloride influences cell function by modulating serotonin levels. It has been found to reduce the frequency of NMDA-induced locomotor rhythm involved in swimming behavior in zebrafish . This suggests that it may have a significant impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The primary mode of action of this compound involves the inhibition of serotonin reuptake in the brain . This increases the availability of serotonin, a neurotransmitter crucial in mood regulation, resulting in a positive impact on mood .
Temporal Effects in Laboratory Settings
For example, a single injection of Citalopram can induce anxiogenic effects, while three administrations of Citalopram over 24 hours can elicit anxiolytic effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, subchronic administration of Citalopram (three injections of Citalopram; 10 mg/kg i.p. over 24 hours) produced an increase in the time spent in the open arm compared to saline-treated animals, indicating an anxiolytic effect .
Metabolic Pathways
This compound is involved in the serotonin pathway, where it acts as a potent and selective serotonin reuptake inhibitor . This interaction can affect metabolic flux and metabolite levels, particularly of serotonin .
Subcellular Localization
Given its role as a serotonin reuptake inhibitor, it is likely to be localized at the presynaptic membrane where the serotonin transporter is located .
Properties
IUPAC Name |
1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPDJHFUISDGTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675833 |
Source
|
Record name | 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189694-81-2 |
Source
|
Record name | 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.